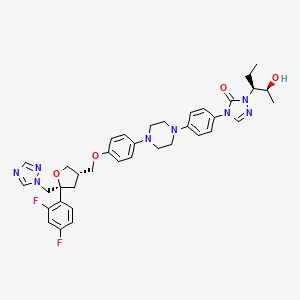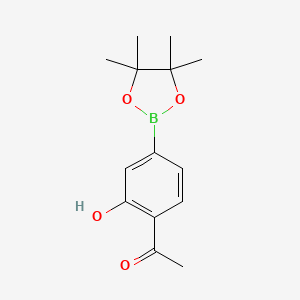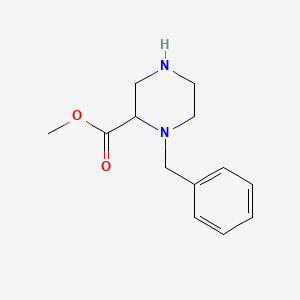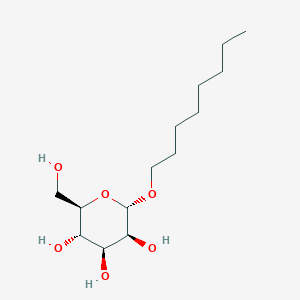
octyl alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl alpha-D-mannopyranoside (OM) is a nonionic detergent that is widely used in scientific research. It is a sugar-based surfactant that has been shown to be effective in solubilizing membrane proteins and in maintaining their native conformation. OM is also used in various biochemical and biophysical techniques, such as gel electrophoresis, chromatography, and nuclear magnetic resonance spectroscopy. In
Mechanism of Action
Octyl alpha-D-mannopyranoside acts by disrupting the lipid bilayer of the membrane, which leads to the solubilization of membrane proteins. It has a hydrophobic tail that interacts with the hydrophobic core of the membrane, and a hydrophilic head that interacts with the aqueous environment. The hydrophobic tail of octyl alpha-D-mannopyranoside is inserted into the lipid bilayer, causing the lipids to become disordered and the bilayer to become more fluid. This leads to the solubilization of membrane proteins, which can then be purified or crystallized.
Biochemical and Physiological Effects:
octyl alpha-D-mannopyranoside has been shown to have minimal effects on the activity and stability of membrane proteins. It has also been shown to have minimal effects on the lipid bilayer itself, as it does not disrupt the integrity of the membrane. However, octyl alpha-D-mannopyranoside can cause some degree of membrane perturbation, which can lead to changes in the lipid composition and fluidity of the membrane. In addition, octyl alpha-D-mannopyranoside can cause some degree of toxicity to cells, although the toxicity is generally low.
Advantages and Limitations for Lab Experiments
Octyl alpha-D-mannopyranoside has several advantages over other detergents that are commonly used in membrane protein research. It is nonionic, which means that it does not have a net charge and is less likely to interfere with protein function. It is also relatively mild, which means that it is less likely to denature proteins or disrupt the lipid bilayer. However, octyl alpha-D-mannopyranoside has some limitations. It has a relatively low critical micelle concentration (CMC), which means that it may not be effective in solubilizing highly hydrophobic membrane proteins. In addition, octyl alpha-D-mannopyranoside can be difficult to handle, as it is prone to foaming and can be sensitive to pH and temperature.
Future Directions
There are several future directions for the use of octyl alpha-D-mannopyranoside in scientific research. One direction is the development of new surfactants that are more effective in solubilizing highly hydrophobic membrane proteins. Another direction is the use of octyl alpha-D-mannopyranoside in the study of membrane protein dynamics, where it can be used to monitor the conformational changes of membrane proteins in real time. Finally, octyl alpha-D-mannopyranoside can be used in the development of new drug delivery systems, where it can be used to solubilize drugs and target them to specific cells or tissues.
Conclusion:
octyl alpha-D-mannopyranoside is a sugar-based surfactant that is widely used in scientific research. It is effective in solubilizing membrane proteins and maintaining their native conformation. octyl alpha-D-mannopyranoside has several advantages over other detergents, but also has some limitations. There are several future directions for the use of octyl alpha-D-mannopyranoside in scientific research, including the development of new surfactants and the study of membrane protein dynamics.
Synthesis Methods
Octyl alpha-D-mannopyranoside is synthesized by the reaction of octyl alcohol with alpha-D-mannopyranosyl chloride in the presence of a base catalyst. The reaction yields a mixture of anomers, which are separated by chromatography. The alpha-anomer is the desired product, which is further purified by recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
Octyl alpha-D-mannopyranoside is commonly used in the purification and stabilization of membrane proteins. It has been shown to be effective in solubilizing a wide range of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. octyl alpha-D-mannopyranoside is also used in the crystallization of membrane proteins, which is a critical step in the determination of their structure by X-ray crystallography. In addition, octyl alpha-D-mannopyranoside is used in the study of protein-lipid interactions, where it is used to mimic the lipid bilayer environment.
properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-DGTMBMJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octyl alpha-D-mannopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

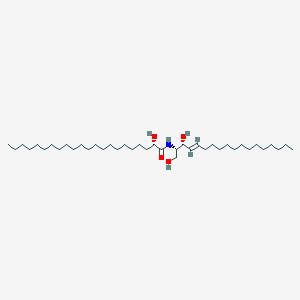
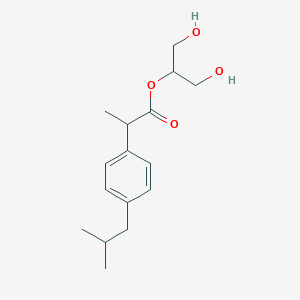
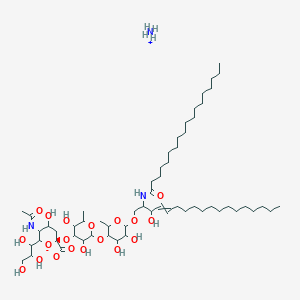
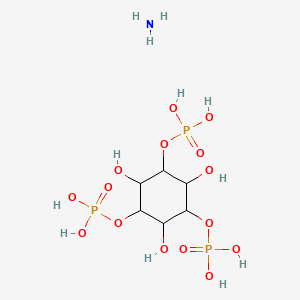
![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
